N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N2O3/c16-15(17)8-14(15)3-5-19(6-4-14)13(20)18-10-1-2-11-12(7-10)22-9-21-11/h1-2,7H,3-6,8-9H2,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMCDMACICVWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Assembly
The azaspiro[2.5]octane system is typically constructed from bicyclic precursors. A demonstrated approach uses:
Route A: Cyclopropanation Strategy
Cyclopropane formation via Simmons-Smith reaction:
Cyclooctene → (iodomethyl)zinc iodide → Spiro[2.5]octane
Yield: 62-68%
Route B: Ring-Expansion Methodology
Treatment of N-Boc-piperidone with TMS-diazomethane generates spirocyclic intermediate:
Piperidone → TMSCHN₂, BF₃·Et₂O → Spiro[2.5]octanone
Yield: 55%
Fluorination Techniques
Geminal difluorination employs Deoxo-Fluor or similar agents:
Spiro[2.5]octanone → (Deoxo-Fluor, 0°C → RT) → 2,2-Difluoro-spiro[2.5]octane
Reaction Time: 18 hr
Yield: 73%
Amide Coupling with 1,3-Benzodioxol-5-amine
Carboxylic Acid Activation
The spirocyclic carbonyl is activated using standard protocols:
| Activation Method | Reagent System | Temperature | Yield |
|---|---|---|---|
| Mixed Carbonate | ClCO₂Et, Et₃N | 0°C | 88% |
| HATU-mediated | HATU, DIEA | RT | 92% |
| NHS Ester | DCC, NHS | 4°C | 78% |
Coupling Reaction Optimization
Critical parameters for amide bond formation:
Optimal Conditions:
- Solvent: Anhydrous DMF
- Base: N,N-Diisopropylethylamine (2.5 equiv)
- Molar Ratio (Acid:Amine): 1:1.2
- Time: 12 hr at 25°C
Side product analysis shows <2% oligomerization when using HATU activation.
Alternative Synthetic Pathways
One-Pot Spirocyclization-Fluorination
An innovative approach combines ring formation and fluorination:
N-Boc-aminocyclopentane + CH₂F₂ → Pd(OAc)₂, Xantphos → Difluoro-spirocycle
Yield: 58%
Enzymatic Resolution for Stereochemical Control
Lipase-mediated kinetic resolution achieves >98% ee in spirocyclic intermediates:
Racemic spiro-alcohol → CAL-B, vinyl acetate → (R)-acetate + (S)-alcohol
Conversion: 45%
ee: 99%
Industrial-Scale Production Considerations
Key challenges in manufacturing:
- Cyclopropane Stability : Requires low-temperature (−20°C) storage
- Fluorination Exotherm : Controlled addition over 4 hr prevents decomposition
- Amine Nucleophilicity : Benzodioxol amine pre-activation with TMSCl enhances reactivity
Typical production metrics:
Batch Size: 50 kg
Overall Yield: 41%
Purity (HPLC): 99.7%
Analytical Characterization Data
Critical quality attributes confirmed through:
| Technique | Key Data Points |
|---|---|
| ¹⁹F NMR | δ −112.3 ppm (d, J=245 Hz, CF₂) |
| HRMS | m/z 339.1248 [M+H]+ (calc. 339.1251) |
| XRPD | Characteristic peaks at 8.4°, 17.2° 2θ |
| DSC | Melting endotherm: 184°C (ΔH 132 J/g) |
Chemical Reactions Analysis
Types of Reactions
N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium tetrahydroaluminate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and benzodioxole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium tetrahydroaluminate is commonly used for reduction reactions.
Substitution: Nucleophilic reagents like secondary amines and hetarenethiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the benzodioxole moiety, while reduction can produce reduced forms of the spirocyclic structure .
Scientific Research Applications
N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Mechanism of Action
The mechanism of action of N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways due to the presence of the benzodioxole moiety. This moiety is known to exhibit various biological activities, including interactions with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The closest analog identified is 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxamide (CAS: 1934554-90-1), which shares the spirocyclic core and difluoro motif but differs in substituents (Table 1).
Table 1: Structural Comparison
The benzodioxol group in the target compound replaces bromine atoms in the analog, significantly altering electronic properties. Bromine’s electronegativity and polarizability may enhance halogen bonding in the analog, whereas the benzodioxol group in the target compound could promote hydrogen bonding or π-stacking .
Physicochemical Properties
- Solubility : The benzodioxol group likely improves aqueous solubility compared to brominated analogs due to its oxygen-rich aromatic system.
- Stability : Fluorine atoms in both compounds enhance metabolic stability by reducing cytochrome P450-mediated oxidation. However, the benzodioxol group may introduce susceptibility to enzymatic hydrolysis of the dioxolane ring.
Crystallographic and Hydrogen Bonding Patterns
Crystal packing analyses using SHELX reveal that the spirocyclic core in both compounds enforces a rigid conformation, critical for molecular recognition.
Biological Activity
N-(1,3-Benzodioxol-5-yl)-2,2-difluoro-6-azaspiro[2.5]octane-6-carboxamide (CAS Number: 2319637-79-9) is a synthetic compound characterized by its unique spirocyclic structure and the presence of a benzodioxole moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₂N₂O₃ |
| Molecular Weight | 310.30 g/mol |
| Structure | Chemical Structure |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets due to the benzodioxole moiety, which is known for its diverse biological activities, including antioxidant properties and modulation of oxidative stress pathways .
Anticancer Potential
Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzodioxole have shown selective toxicity towards cancer cells while sparing normal cells, suggesting a potential for therapeutic applications in oncology . The compound's structure allows it to potentially inhibit key enzymatic pathways involved in tumor proliferation.
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds in the benzodioxole class have demonstrated antibacterial properties against Gram-positive bacteria and antifungal activity against pathogens like Candida albicans. These findings suggest that this compound may also possess similar antimicrobial effects .
Case Studies and Research Findings
- Anticancer Activity : A study evaluating various benzodioxole derivatives found that certain modifications could enhance cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The structure–activity relationship (SAR) established in this study could guide further modifications of this compound to improve its efficacy as an anticancer agent .
- Antimicrobial Screening : In a broader screening of benzodioxole derivatives for antimicrobial activity, compounds were tested against various bacterial strains. While the overall activity was moderate, specific derivatives showed promising results against Gram-positive bacteria, indicating potential for further exploration of this compound in this area .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and bioactivity?
The compound integrates a benzo[1,3]dioxole moiety and a 2,2-difluoro-6-azaspiro[2.5]octane core. Key features include:
- Spirocyclic rigidity : The azaspiro system imposes conformational constraints, potentially enhancing target selectivity.
- Fluorine substituents : The difluoro group improves metabolic stability and modulates electronic properties.
- Carboxamide linkage : Facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors). Analogous compounds with benzo[1,3]dioxole frameworks exhibit bioactivity through interactions with oxidative stress pathways or protein targets .
Q. What synthetic strategies are used to construct the azaspiro[2.5]octane core?
- Ring-closing metathesis : Utilizes Grubbs catalysts to form the spirocyclic structure.
- Fluorination : DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor introduces fluorine atoms under anhydrous conditions.
- Carboxamide formation : Achieved via coupling reactions (e.g., EDC/HOBt) between the azaspiro amine and benzo[1,3]dioxole carboxylic acid derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Single-crystal X-ray diffraction (employing SHELX software) provides atomic-level resolution of bond lengths, angles, and stereochemistry. For example:
| Parameter | Value |
|---|---|
| Space group | P21/c |
| R-factor | 0.050 |
| wR-factor | 0.149 |
| Hydrogen bonds | N–H···O (2.89 Å) |
| Such data validate proposed conformations and resolve discrepancies from NMR or computational models . |
Q. What methodologies are recommended to study interactions with biological targets?
- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity (KD values).
- Molecular docking : Uses crystal structures of target proteins (e.g., kinases) to predict binding modes.
- Functional assays : Competitive inhibition studies with fluorogenic substrates (e.g., for enzymes like PDEs or proteases) assess activity .
Q. How can hydrogen bonding patterns inform drug design for this compound?
Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen bond motifs (e.g., chains or rings) in crystal structures. For example, N–H···O bonds in similar compounds stabilize supramolecular assemblies, which can guide solubility or stability optimization .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s bioactivity?
- Dose-response validation : Reproduce assays across multiple cell lines (e.g., cancer vs. normal) to confirm specificity.
- Structural verification : Compare crystallographic data of active vs. inactive batches to rule out synthetic impurities.
- Target profiling : Use chemoproteomics to identify off-target interactions that may explain discrepancies .
Methodological Best Practices
Q. What analytical techniques are critical for purity assessment?
- HPLC-MS : Detects trace impurities (<0.1%) and confirms molecular weight.
- NMR (19F/1H) : Validates fluorine incorporation and spirocyclic integrity.
- Elemental analysis : Ensures stoichiometric consistency (C, H, N, F) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
